molecular formula C13H12N2O4 B1333712 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid CAS No. 386715-40-8

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid

Cat. No.: B1333712
CAS No.: 386715-40-8
M. Wt: 260.24 g/mol
InChI Key: ARKCVXXCSBFGDT-UHFFFAOYSA-N
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Description

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid is an organic compound with the molecular formula C13H12N2O4 and a molecular weight of 260.25 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 4,6-dimethoxypyrimidin-2-yl group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid typically involves the reaction of 4,6-dimethoxypyrimidine with a suitable benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine and benzoic acid . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it suitable for particular research applications.

Properties

IUPAC Name

4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-10-7-11(19-2)15-12(14-10)8-3-5-9(6-4-8)13(16)17/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKCVXXCSBFGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371207
Record name 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-40-8
Record name 4-(4,6-Dimethoxy-2-pyrimidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386715-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
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